![molecular formula C21H19N5O4S2 B2946840 methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 847400-53-7](/img/structure/B2946840.png)
methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that showcases an intriguing structure combining several functional groups. This compound finds its place in various fields of research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates. Generally, the synthetic route may include the following stages:
Preparation of the benzo[d]thiazol-3(2H)-one intermediate.
Alkylation to introduce the methyl group.
Formation of the triazole ring.
Final condensation to attach the acetamido and benzoate groups.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimizing the yield and purity through various methods such as:
Use of efficient catalysts.
Optimization of reaction temperatures and pressures.
Implementation of purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur or nitrogen atoms, resulting in the formation of sulfoxides or N-oxides.
Reduction: Reductive reactions might reduce the carbonyl groups or the aromatic ring, leading to various reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Use of reagents like hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of bases or acids, depending on the type of substitution.
Major Products
Oxidation: Sulfoxides, N-oxides.
Reduction: Reduced aromatic derivatives, alcohols.
Substitution: Various substituted benzene derivatives, depending on the reagents used.
科学的研究の応用
This compound serves as a pivotal tool in several domains:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Employed in the synthesis of specialty chemicals and materials.
作用機序
The biological activity of this compound can be attributed to its interaction with specific molecular targets. For example:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.
Signal Transduction: It can modulate pathways involved in cell signaling by interacting with receptors or other proteins.
類似化合物との比較
Compared to similar compounds, methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate stands out due to its unique structural features and reactivity. Similar compounds may include:
Benzo[d]thiazol-3(2H)-one derivatives.
1,2,4-Triazole derivatives.
These compounds share some common properties but differ significantly in their specific applications and reactivity patterns.
特性
IUPAC Name |
methyl 4-[[2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S2/c1-25-17(11-26-15-5-3-4-6-16(15)32-21(26)29)23-24-20(25)31-12-18(27)22-14-9-7-13(8-10-14)19(28)30-2/h3-10H,11-12H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBUERJQRWPGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
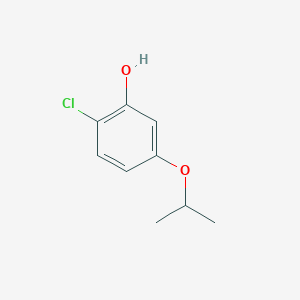
![4-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2946759.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2946760.png)
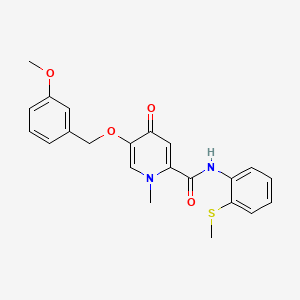
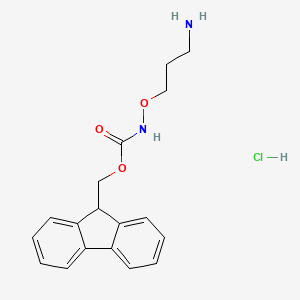
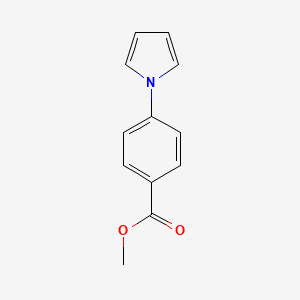
![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946765.png)
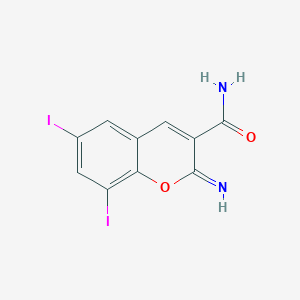
![2-(3,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2946768.png)
![3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2946769.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2946770.png)
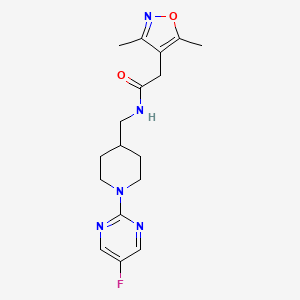
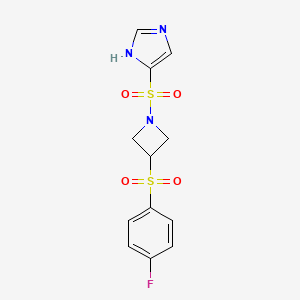
![(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2946779.png)
